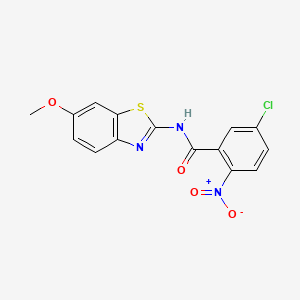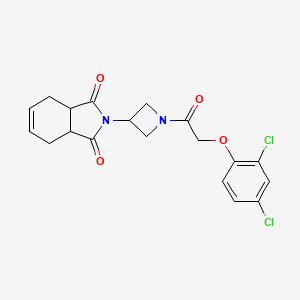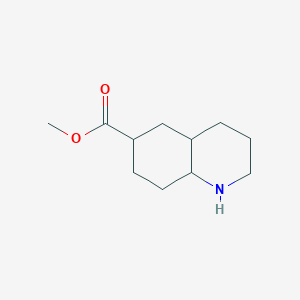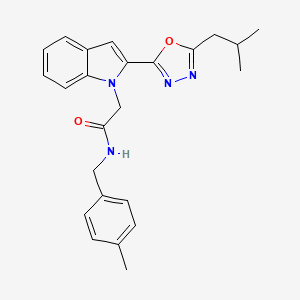![molecular formula C13H21N7O2S B2446569 1-{3-エチル-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-イル}-4-(プロパン-1-スルホニル)ピペラジン CAS No. 1070862-14-4](/img/structure/B2446569.png)
1-{3-エチル-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-イル}-4-(プロパン-1-スルホニル)ピペラジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a complex heterocyclic compound that combines several functional groups, including a triazole ring, a pyrimidine ring, and a piperazine moiety
科学的研究の応用
Chemistry
In chemistry, 3-ethyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential to treat diseases such as cancer, neurological disorders, and infectious diseases. Its ability to modulate specific biological pathways is of particular interest.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
作用機序
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of 1,2,3-triazolo[4,5-d]pyrimidines, which have been reported to exhibit a broad spectrum of biological activities . .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to interact with their targets through various mechanisms, such as inhibition or modulation of enzyme activity .
Biochemical Pathways
Without specific target information, it’s challenging to accurately summarize the affected biochemical pathways. Related compounds have been associated with a variety of biological pathways, including antimicrobial, anticancer, and antioxidant pathways .
Pharmacokinetics
The presence of the piperazine moiety could potentially influence its pharmacokinetic properties, as piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities .
Result of Action
Compounds with similar structures have been reported to exhibit a variety of biological activities, including antimicrobial and anticancer activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multiple steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts under mild conditions.
-
Construction of the Pyrimidine Ring: : The pyrimidine ring is usually formed through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative. This step may require acidic or basic conditions to facilitate the ring closure.
-
Introduction of the Piperazine Moiety: : The piperazine ring is introduced through nucleophilic substitution reactions. The propylsulfonyl group is typically added via sulfonation reactions using reagents like propylsulfonyl chloride.
-
Final Assembly: : The final compound is assembled by linking the triazole-pyrimidine core with the piperazine moiety through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl and propylsulfonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the triazole and pyrimidine rings, potentially altering their electronic properties. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
-
Substitution: : The piperazine moiety can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. Halogenated reagents and strong bases are often employed in these reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogenated reagents, strong bases like sodium hydride
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group may yield an aldehyde or carboxylic acid, while reduction of the triazole ring could lead to a dihydrotriazole derivative.
類似化合物との比較
Similar Compounds
- 3-ethyl-7-(4-(methylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 3-ethyl-7-(4-(ethylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 3-ethyl-7-(4-(butylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Uniqueness
The uniqueness of 3-ethyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
3-ethyl-7-(4-propylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N7O2S/c1-3-9-23(21,22)19-7-5-18(6-8-19)12-11-13(15-10-14-12)20(4-2)17-16-11/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQBJOWHKFAUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2446486.png)
![2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline](/img/structure/B2446490.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2446495.png)
![N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B2446496.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2446497.png)

![N-(3-cyanophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2446499.png)

![5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxylic acid](/img/structure/B2446503.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-N-[(pyridin-2-yl)methyl]-4H-chromene-3-carboxamide](/img/structure/B2446504.png)
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenoxyacetamide;hydrochloride](/img/structure/B2446505.png)


![N-methyl-1-(pyrazin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine](/img/structure/B2446509.png)
